

Preparation of JP1302 Dihydrochloride for Injection: Application Notes and Protocols

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Compound of Interest

Compound Name: JP1302 dihydrochloride

Cat. No.: B10787846

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This document provides detailed application notes and protocols for the preparation of **JP1302 dihydrochloride** for injection, intended for preclinical research, particularly for intravenous administration in rodent models. The information compiled is based on publicly available data from scientific literature and technical data sheets from various suppliers.

Application Notes

JP1302 dihydrochloride is a potent and selective α_2C -adrenoceptor antagonist used in neuroscience and other fields of research. For in vivo applications, particularly intravenous injection, proper preparation of the compound is critical to ensure its solubility, stability, and the safety of the animal model.

The hydrochloride salt form of JP1302 enhances its aqueous solubility. However, to achieve concentrations suitable for in vivo dosing, especially in physiological salt solutions, pH adjustment is a key step. Acidification of the vehicle has been reported to aid in the dissolution of **JP1302 dihydrochloride** for in vivo studies.

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. When preparing solutions for injection, it is imperative to use sterile techniques, including sterile solvents and filtration, to prevent microbial contamination.

Data Presentation

Table 1: Physicochemical Properties of JP1302 Dihydrochloride

Property	Value	Source
Molecular Weight	441.4 g/mol	[1]
Formula	C ₂₄ H ₂₄ N ₄ ·2HCl	[1]
Purity	≥98% (HPLC)	[1]
Appearance	Brown to reddish-brown solid	[2]

Table 2: Solubility of JP1302 Dihydrochloride

Solvent	Maximum Concentration	Notes	Source
Water	100 mM (44.14 mg/mL)	Sonication may be required.	[1]
Water	12.5 mg/mL (28.32 mM)	Ultrasonic needed.	[2]
DMSO	5 mg/mL (11.33 mM)	Ultrasonic and pH adjustment to 5 with NaOH may be needed.	[2]
DMSO	100%	Vehicle for in vitro studies.	[3]

Table 3: Storage Conditions for JP1302 Dihydrochloride Solutions

Condition	Duration	Notes	Source
-20°C	1 month	Sealed storage, away from moisture.	[2]
-80°C	6 months	Sealed storage, away from moisture.	[2]

Experimental Protocols

Protocol 1: Preparation of JP1302 Dihydrochloride for Intravenous Injection in Rats

This protocol is based on a reported method for preparing **JP1302 dihydrochloride** for in vivo administration.

Materials:

- **JP1302 dihydrochloride** powder
- Sterile distilled water or sterile physiological saline (0.9% NaCl)
- 0.1 M Hydrochloric Acid (HCl), sterile
- Sterile vials
- Sterile syringes and needles
- 0.22 µm sterile syringe filter
- Vortex mixer
- pH meter or pH strips

Procedure:

- **Calculate the required amount:** Determine the total volume of the injection solution needed based on the number of animals, their average weight, the desired dose (e.g., 3 mg/kg), and the injection volume (e.g., 1 mL/kg).
- **Weigh the compound:** Accurately weigh the required amount of **JP1302 dihydrochloride** powder in a sterile vial.
- **Initial Dissolution:** Add a portion of the sterile distilled water or physiological saline to the vial. Vortex thoroughly. The compound may not fully dissolve at this stage.

- pH Adjustment for Enhanced Solubility: While stirring, slowly add 0.1 M HCl dropwise to the suspension.^[4] Monitor the pH of the solution. Continue adding acid until the compound is fully dissolved.
- Final Volume Adjustment: Once the compound is completely dissolved, add the remaining sterile solvent to reach the final desired concentration.
- Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.^[2] This step is crucial to ensure the sterility of the injectable solution.
- Verification: Visually inspect the final solution for any particulates. The solution should be clear.
- Storage: If not for immediate use, store the prepared solution at appropriate conditions (see Table 3), though fresh preparation is recommended.

Protocol 2: Preparation of a High-Concentration Stock Solution in Water

This protocol is suitable for preparing a concentrated stock solution that can be diluted later for various experiments.

Materials:

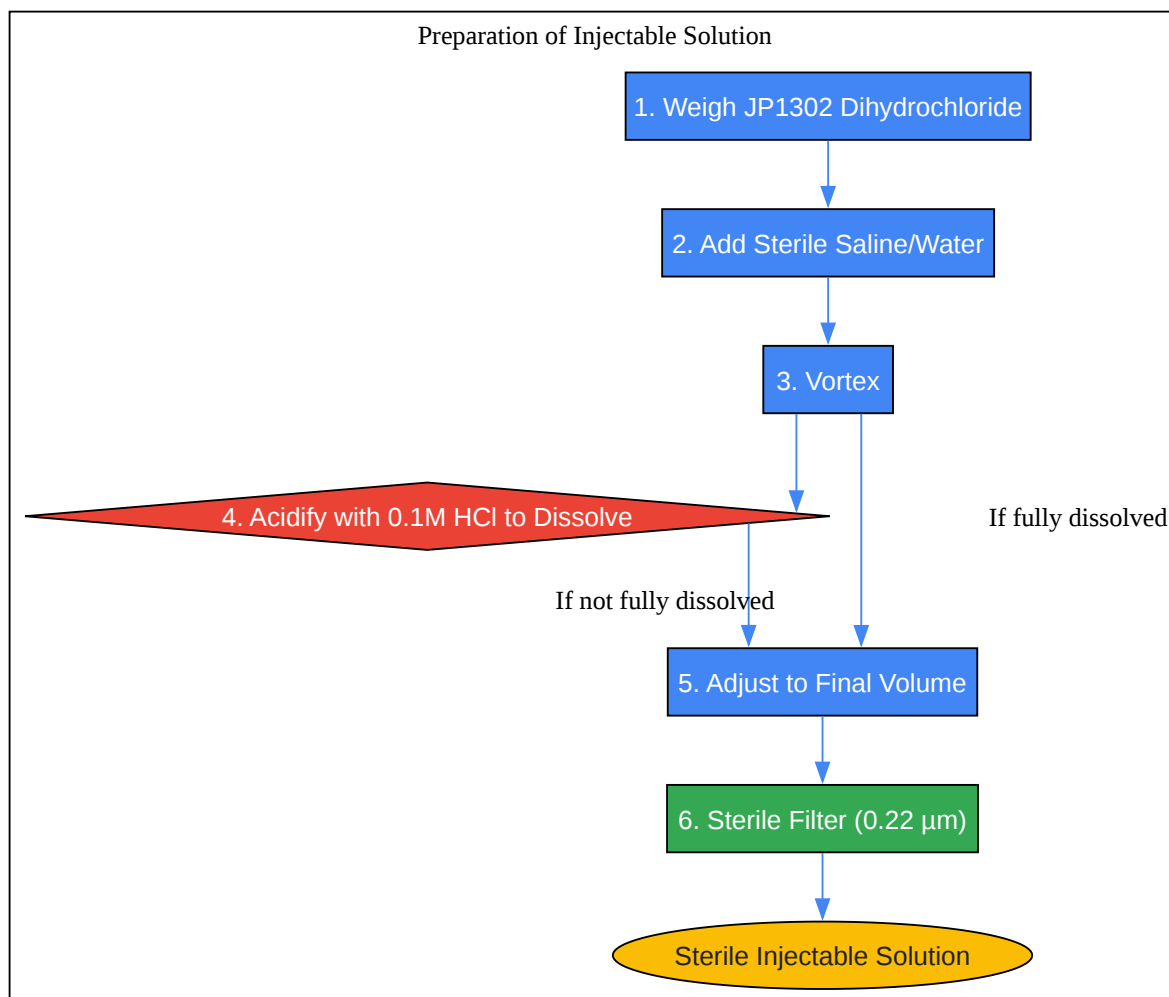
- **JP1302 dihydrochloride** powder
- Sterile, deionized or distilled water
- Sterile conical tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing: Weigh the desired amount of **JP1302 dihydrochloride** into a sterile tube or vial.

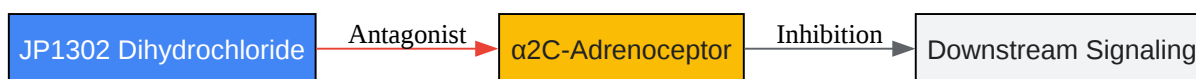
- Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration (e.g., up to 100 mM).
- Dissolution: Vortex the mixture vigorously. If the compound does not fully dissolve, sonication can be used to aid dissolution.[\[2\]](#)
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[\[2\]](#)

Mandatory Visualization



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Caption: Workflow for preparing **JP1302 dihydrochloride** for injection.



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Caption: **JP1302 dihydrochloride** as an α 2C-adrenoceptor antagonist.

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